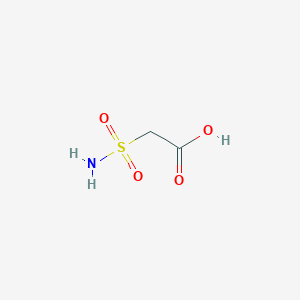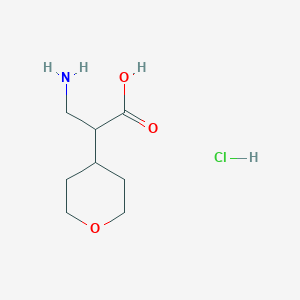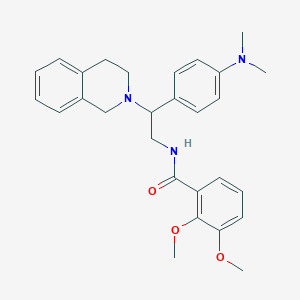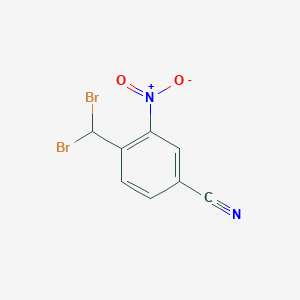
2-sulfamoylacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfamoylacetic Acid is an organosulfonamide compound . It contains the sulfonamide functional group, an amide of sulfonic acid with the general structure R1S(=O)2N(R2)R3 (R1=alkyl, aryl; R2,R3=H, alkyl, aryl) .
Synthesis Analysis
The 2-sulfamoylacetic acid moiety is synthesized from L-cysteine through the collaboration of the cupin dioxygenase SbzM and the aldehyde dehydrogenase SbzJ . SbzM catalyzes a two-step oxidation .Molecular Structure Analysis
The molecular formula of 2-sulfamoylacetic Acid is CHNOS . Its average mass is 139.130 Da and its monoisotopic mass is 138.993927 Da .Chemical Reactions Analysis
In vitro assays with SbzM and L-cysteine revealed a highly unusual oxidative rearrangement toward 2-sulfamoylacetic aldehyde . The 2-sulfamoylacetic acid moiety is then incorporated into the side chain of altemicidin by the action of a Gcm5-related N-acetyltransferase-like enzyme (SbzI) .Physical And Chemical Properties Analysis
2-Sulfamoylacetic Acid has a density of 1.7±0.1 g/cm3, a boiling point of 425.8±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C . It has a molar refractivity of 25.4±0.4 cm3, a polar surface area of 106 Å2, and a molar volume of 80.9±3.0 cm3 .Scientific Research Applications
Antibiotic Biosynthesis
2-sulfamoylacetic acid plays a role in the biosynthesis of sulfonamide antibiotics in actinomycete bacteria. It is incorporated into the side chain of altemicidin, a process involving a Gcm5-related N-acetyltransferase-like enzyme .
Engineered Biosynthesis
This compound is also crucial in engineered biosynthesis for pharmaceuticals. Specific enzymes like cupin dioxygenase and NAD-dependent oxygenase are identified as key in its synthesis .
Aminoacyl Sulfonamide Assembly
In the assembly of aminoacyl sulfonamide compounds like SB-203208, 2-sulfamoylacetic acid is biogenetically derived from L-cysteine through the action of enzymes such as cupin dioxygenase and aldehyde dehydrogenase .
Mechanism of Action
Target of Action
2-Sulfamoylacetic Acid, also known as 2-sulfamoylacetate, is a part of a group of organosulfur compounds that contain the signature sulfamoyl structural motif . These compounds are known for their unique chemical and biological properties . The primary target of 2-Sulfamoylacetic Acid is the side chain of altemicidin, a sulfonamide antibiotic . The compound is incorporated into the side chain of altemicidin by the action of a Gcm5-related N-acetyltransferase-like enzyme (SbzI) .
Mode of Action
The mode of action of 2-Sulfamoylacetic Acid involves its interaction with its target, the side chain of altemicidin . The compound is incorporated into the side chain of altemicidin by the action of a Gcm5-related N-acetyltransferase-like enzyme (SbzI) . This interaction results in the creation of a unique S–N bond .
Biochemical Pathways
The biogenesis of 2-Sulfamoylacetic Acid from L-cysteine is achieved by the collaboration of the cupin dioxygenase SbzM and the aldehyde dehydrogenase SbzJ . Remarkably, SbzM catalyzes the two-step oxidation and decarboxylation of L-cysteine . The subsequent intramolecular amino group rearrangement leads to N-S bond formation .
Result of Action
The molecular and cellular effects of 2-Sulfamoylacetic Acid’s action are primarily related to its role in the biosynthesis of sulfonamide antibiotics . The compound’s incorporation into the side chain of altemicidin contributes to the unique chemical properties of these antibiotics .
Action Environment
It is known that the biosynthesis of these compounds involves several distinct and unique biosynthetic machineries
Future Directions
properties
IUPAC Name |
2-sulfamoylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO4S/c3-8(6,7)1-2(4)5/h1H2,(H,4,5)(H2,3,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYOZIVWKHUWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17551-00-7 |
Source


|
| Record name | 2-sulfamoylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one](/img/structure/B2930778.png)
![5-Bromo-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2930780.png)

![Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2930784.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid](/img/structure/B2930789.png)


![N-[(3-Phenoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2930794.png)
![3-(3-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930795.png)

![3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930799.png)